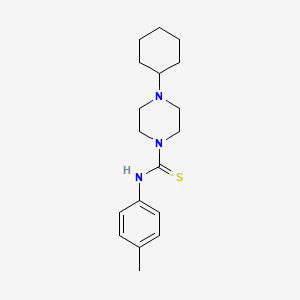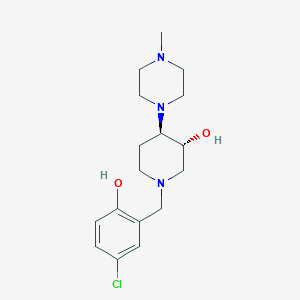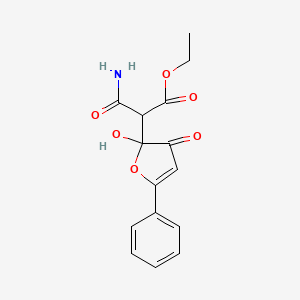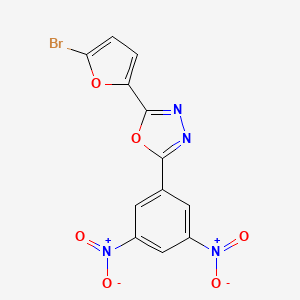
1-methyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as thioflavin T, is a fluorescent dye that has been widely used in scientific research. Thioflavin T is a member of the thioflavin family of dyes that are commonly used to detect amyloid fibrils in biological samples. Amyloid fibrils are protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T has been used to study the formation, structure, and function of amyloid fibrils, as well as to develop new diagnostic and therapeutic strategies for these diseases.
作用机制
Thioflavin T binds to amyloid fibrils through hydrophobic interactions with the exposed aromatic residues in the fibril structure. Thioflavin T binding induces a conformational change in the dye molecule, resulting in a red shift in the fluorescence emission spectrum. The binding of 1-methyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione T to amyloid fibrils is highly specific and does not interfere with the normal function of the protein or peptide that forms the fibril.
Biochemical and Physiological Effects
Thioflavin T does not have any known biochemical or physiological effects on living organisms. Thioflavin T is a non-toxic dye that is widely used in scientific research and diagnostic applications. Thioflavin T is not metabolized by the body and is excreted unchanged in the urine.
实验室实验的优点和局限性
Thioflavin T has several advantages as a tool for studying amyloid fibrils and related diseases. Thioflavin T is a highly specific dye that binds to amyloid fibrils with high affinity and emits strong fluorescence upon binding. Thioflavin T is easy to use and can be applied to a variety of biological samples. Thioflavin T is also relatively inexpensive and widely available.
However, 1-methyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione T also has some limitations. Thioflavin T is a small molecule that can bind to other proteins and peptides in addition to amyloid fibrils, leading to false positive results. Thioflavin T also has limited sensitivity for detecting small amounts of amyloid fibrils. Thioflavin T is also not suitable for in vivo imaging of amyloid fibrils due to its limited penetration into tissues.
未来方向
Thioflavin T has been extensively used in scientific research to study amyloid fibrils and related diseases. However, there is still much to be learned about the structure, function, and role of amyloid fibrils in disease. There are several future directions for research using 1-methyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione T and related dyes:
1. Development of new this compound T derivatives with improved properties, such as increased solubility or enhanced fluorescence.
2. Development of new methods for detecting and imaging amyloid fibrils in vivo.
3. Identification of new compounds that can inhibit amyloid fibril formation or promote the clearance of amyloid fibrils from the body.
4. Investigation of the role of amyloid fibrils in other diseases, such as type 2 diabetes and prion diseases.
5. Development of new diagnostic and therapeutic strategies for amyloid fibril-related diseases based on this compound T and related dyes.
合成方法
Thioflavin T can be synthesized using a number of different methods. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate to form 2-thienylmethyleneacetoacetate. This compound is then reacted with urea to form 1-methyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of this compound T can be modified to produce derivatives with different properties, such as increased solubility or enhanced fluorescence.
科学研究应用
Thioflavin T has been extensively used in scientific research to study amyloid fibrils and related diseases. Thioflavin T is a highly specific dye that binds to amyloid fibrils with high affinity and emits strong fluorescence upon binding. Thioflavin T can be used to detect amyloid fibrils in a variety of biological samples, including brain tissue, cerebrospinal fluid, and blood plasma. Thioflavin T has been used to study the kinetics of amyloid fibril formation, the structure of amyloid fibrils, and the effects of drugs and other compounds on amyloid fibril formation and stability.
属性
IUPAC Name |
(5Z)-1-methyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-12-9(14)7(8(13)11-10(12)15)5-6-3-2-4-16-6/h2-5H,1H3,(H,11,13,15)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZQFFDDZHZDNO-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CS2)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=CS2)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5024322.png)



![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[4-(methylthio)benzyl]acetamide](/img/structure/B5024361.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5024369.png)
![2-[(1-allylcyclohexyl)amino]ethanol](/img/structure/B5024379.png)
![1-(4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B5024380.png)


![1,1'-[1,4-butanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5024405.png)
![N-{3-[N-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5024424.png)
![4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5024425.png)